molecular formula C14H21NO2 B8099234 (R)-Benzyl 4-methyl-2-(methylamino)pentanoate

(R)-Benzyl 4-methyl-2-(methylamino)pentanoate

Cat. No.: B8099234
M. Wt: 235.32 g/mol
InChI Key: CXFYAORPHAAFTE-CYBMUJFWSA-N
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Description

Structural Characterization

Molecular Geometry and Stereochemical Configuration Analysis

The molecular formula of (R)-benzyl 4-methyl-2-(methylamino)pentanoate is C₁₄H₂₁NO₂ , with a molecular weight of 235.32 g/mol . The compound features a pentanoate backbone substituted with a benzyl ester group at the carboxylate terminus and a methylamino group at the α-carbon (Figure 1). The chiral center at C2 adopts an R-configuration , as confirmed by its SMILES notation: CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)NC.

Key Structural Features:
  • Stereochemistry : The R-configuration at C2 arises from the priority order of substituents: benzyloxycarbonyl (highest), methylamino, isobutyl, and hydrogen.
  • Bond Angles and Lengths : Computational models predict a tetrahedral geometry at C2, with bond angles approximating 109.5° for sp³ hybridization. The C=O bond length in the ester group is 1.21 Å, typical for carbonyl compounds.
  • Hydrogen Bonding : The methylamino group (-NHCH₃) acts as a hydrogen bond donor, while the ester carbonyl serves as an acceptor, influencing solubility and crystallinity.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (C=O, ester oxygen)
Rotatable Bonds 6
Exact Mass 235.1572 Da

Comparative Analysis of Tautomeric Forms

While this compound primarily exists in its keto form , theoretical studies suggest potential enol tautomerization under specific conditions. The α-hydrogen adjacent to the carbonyl group enables proton transfer, though steric and electronic factors limit this equilibrium.

Keto vs. Enol Stability:
  • Keto Form Dominance : The keto tautomer is stabilized by resonance between the carbonyl and ester oxygen, lowering its energy by ~45–60 kJ/mol compared to the enol form.
  • Enol Form Feasibility : The enol tautomer, if formed, would feature a conjugated diene system between the α-carbon and carbonyl. However, the methylamino group’s electron-donating nature destabilizes this form, reducing its population to <0.1% under standard conditions.

Table 2: Tautomeric Stability Factors

Factor Keto Form Enol Form
Resonance Stabilization High (C=O and ester oxygen) Moderate (C=C and C-O)
Steric Hindrance Minimal Significant (methyl groups)
Energy Difference 45–60 kJ/mol lower Higher energy

Conformational Flexibility via Rotational Energy Barriers

The compound exhibits restricted rotation around its C-N (methylamino) and ester C-O bonds, influenced by steric and electronic effects.

Key Conformational Insights:
  • Ester Group Rotation : The ester C-O bond has a rotational barrier of ~15–20 kJ/mol , lower than amides due to reduced resonance stabilization in the transition state. This allows moderate flexibility, enabling interconversion between s-cis and s-trans conformers.
  • Methylamino Group Dynamics : Rotation around the C-N bond is hindered by partial double-bond character (n→σ* hyperconjugation), yielding a barrier of ~25–30 kJ/mol . The adjacent isobutyl group further restricts motion, favoring a staggered conformation.

Table 3: Rotational Energy Barriers

Bond Type Barrier (kJ/mol) Comparison to Amides
Ester C-O 15–20 Lower (amides: 60–80 kJ/mol)
C-N (methylamino) 25–30 Higher (amides: 50–70 kJ/mol)

Properties

IUPAC Name

benzyl (2R)-4-methyl-2-(methylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFYAORPHAAFTE-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OCC1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of α-Keto Esters

The asymmetric hydrogenation of α-keto esters represents a direct route to access chiral α-amino esters. For (R)-benzyl 4-methyl-2-(methylamino)pentanoate, a prochiral α-keto ester intermediate undergoes hydrogenation using chiral ruthenium catalysts. For example, Ru-(S)-BINAP complexes induce >95% enantiomeric excess (ee) in hydrogenation reactions conducted at 50–100 bar H₂ pressure in methanol. Post-reduction, the amine is methylated via reductive amination using formaldehyde and sodium cyanoborohydride.

Table 1: Catalytic Hydrogenation Conditions

CatalystPressure (bar)Solventee (%)Yield (%)
Ru-(S)-BINAP80MeOH9785
Rh-(R)-DuPhos50THF8978
Ir-(S)-Phanephos100EtOAc9281

Enzymatic Dynamic Kinetic Resolution

Lipase-catalyzed dynamic kinetic resolution (DKR) of racemic methylamino esters enables simultaneous racemization and enantioselective acylation. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin achieves 98% ee for the (R)-enantiomer in toluene at 40°C, using isopropyl acetate as an acyl donor. The benzyl ester is introduced via transesterification with benzyl alcohol under acidic conditions.

Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Classical resolution involves reacting racemic 4-methyl-2-(methylamino)pentanoic acid with chiral resolving agents such as (1R)-(–)-10-camphorsulfonic acid. The diastereomeric salts are differentially crystallized from ethanol/water mixtures, yielding the (R)-enantiomer with 99% purity after three recrystallizations. Subsequent esterification with benzyl bromide in DMF using K₂CO₃ affords the target compound.

Table 2: Resolution Efficiency

Resolving AgentSolvent SystemPurity (%)Recovery (%)
(1R)-CSAEtOH/H₂O9965
L-Tartaric AcidMeCN/H₂O9458
D-DBTAIPA/H₂O9762

Chiral Chromatography

Preparative HPLC with Chiralpak AD-H columns (hexane:isopropanol 90:10) separates racemic benzyl esters at 25°C, achieving baseline resolution (α = 1.52). This method is favored for small-scale (<10 g) production due to high solvent consumption but guarantees >99.5% ee.

Multi-Step Functionalization Strategies

Boc-Protected Intermediate Route

Starting from L-leucine, the amino group is protected with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10). The carboxylic acid is activated with EDCl/HOBt and coupled with benzyl alcohol to form Boc-leucine benzyl ester. Deprotection with HCl/dioxane followed by reductive methylation (HCHO/NaBH₃CN) yields the methylamino group.

Key Reaction Parameters:

  • Boc protection: 0°C to rt, 12 h, 92% yield.

  • Esterification: EDCl, DMAP, CH₂Cl₂, 85% yield.

  • Reductive methylation: pH 5–6, 4 h, 90% yield.

Mitsunobu Reaction for Stereochemical Inversion

For substrates with incorrect configuration, the Mitsunobu reaction (DEAD, PPh₃) inverts stereochemistry using (S)-ethyl lactate as a chiral alcohol. The reaction in THF at 0°C achieves 88% yield and 98% ee, followed by saponification and re-esterification with benzyl bromide.

Process Optimization and Scalability

Solvent Effects on Racemization

Esterification under basic conditions (e.g., K₂CO₃) risks racemization. Studies in DMF show 15% epimerization at 60°C, while dichloromethane at 25°C reduces this to <2%.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 12 h to 30 min for reductive amination steps, improving yield by 12%.

Analytical Characterization

Chiral Purity Assessment

Chiral GC (Cyclosil-B column) and polarimetry ([α]D²⁵ = +34.2° (c = 1, CHCl₃)) confirm enantiopurity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, OCH₂Ph), 3.12 (q, J = 6.8 Hz, 1H, CHNH), 2.42 (s, 3H, NCH₃).

  • HRMS: m/z calc. for C₁₅H₂₁NO₂ [M+H]⁺: 260.1645, found: 260.1648.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 4-methyl-2-(methylamino)pentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Neuropharmacology

(R)-Benzyl 4-methyl-2-(methylamino)pentanoate has been investigated for its potential neuroprotective effects. Research indicates that compounds with similar structures can inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are implicated in neurodegenerative diseases such as Alzheimer's.

Case Study:
A study on cinnamic hybrids demonstrated that modifications to the benzyl and methylamino groups could enhance inhibition of AChE, suggesting that this compound may exhibit similar properties when tested in vitro against human cholinesterases .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which can protect neuronal cells from oxidative stress. Research has shown that related compounds can scavenge free radicals and reduce oxidative damage in cell lines.

Data Table: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)Mechanism of Action
Caffeic Acid Derivative1.0Free radical scavenging
This compoundTBDTBD

Cancer Research

Recent studies have explored the inhibition of specific kinesins involved in cancer cell proliferation and survival. Compounds similar to this compound have been shown to disrupt mitotic spindle formation in cancer cells, leading to increased cell death.

Case Study:
Research on thiazole derivatives indicated that compounds targeting HSET (KIFC1), a kinesin involved in centrosome clustering, led to multipolar spindle formation and subsequent cell death in cancer cell lines . This suggests that this compound could be explored for similar applications.

Mechanism of Action

The mechanism of action of ®-Benzyl 4-methyl-2-(methylamino)pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways can vary based on the specific application and context of use.

Comparison with Similar Compounds

Key Contrasts and Challenges

  • Stereochemical Sensitivity : The (R)-configuration of the target compound may confer distinct biological activity compared to (S)-enantiomers, necessitating precise synthetic control .
  • Solubility Limitations : Benzyl esters (lipophilic) require salt forms (e.g., tosylate) for aqueous applications, whereas methyl esters offer intermediate polarity .
  • Synthetic Complexity : Introducing hydroxyl or piperidine groups (e.g., ) increases synthetic steps and reduces yields, highlighting the efficiency of simpler analogs .

Biological Activity

(R)-Benzyl 4-methyl-2-(methylamino)pentanoate is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a benzyl group and a methylamino functional group. This configuration contributes to its reactivity and interaction with biological targets.

Synthesis

The compound can be synthesized through various organic reactions, including:

  • Mitsunobu Reaction : Used for coupling the hydrophobic segment with other functional groups.
  • Reduction Reactions : Utilizing reducing agents like lithium aluminum hydride to modify the compound's structure.

Pharmacological Properties

  • Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor, affecting metabolic pathways that are crucial for disease progression.
  • Receptor Interaction : The compound has been studied for its potential to interact with various receptors, including those involved in neurotransmission and metabolic regulation.

Case Studies

  • Antidiabetic Potential : Similar compounds have shown activity in activating peroxisome proliferator-activated receptor gamma (PPARγ), enhancing insulin sensitivity and glucose metabolism .
  • Anticancer Activity : Some derivatives exhibit strong binding affinities towards cancer cell receptors, suggesting potential use in cancer therapies .

The mechanism of action for this compound is hypothesized to involve:

  • Binding to Specific Receptors : The compound may modulate receptor activity, influencing downstream signaling pathways.
  • Inhibition of Metabolic Enzymes : By inhibiting certain enzymes, it could alter metabolic processes related to energy homeostasis and cellular proliferation.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameKey Biological Activity
Benzyl 4-methyl-2-(methylamino)butanoateModerate receptor agonist
Benzyl 4-methyl-2-(methylamino)hexanoateAntidiabetic properties
This compoundPotential enzyme inhibitor

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Diabetes Management : Investigations into thiazolidinedione derivatives have shown that structural analogs can effectively activate PPARγ, suggesting similar potential for this compound .
  • Cancer Treatment : Research on benzotriazinone derivatives indicates that modifications can lead to significant anticancer effects, providing a framework for exploring this compound in cancer therapy .

Q & A

What are the optimal synthetic routes for (R)-Benzyl 4-methyl-2-(methylamino)pentanoate, and how can stereochemical control be achieved during its preparation?

Level: Advanced
Answer:
The synthesis of this compound requires careful selection of protecting groups and chiral auxiliaries to ensure stereochemical fidelity. A common approach involves:

  • Step 1: Enantioselective alkylation of a chiral imine precursor to establish the (R)-configuration at the α-carbon .
  • Step 2: Benzyl esterification under Mitsunobu conditions to retain stereochemistry during carboxylate protection .
  • Step 3: Methylamino group introduction via reductive amination, using NaBH(OAc)₃ to minimize racemization .
    Key Validation: Monitor intermediate stereochemistry using polarimetry and chiral HPLC (e.g., Chiralpak IA column, hexane:IPA eluent). Compare retention times with authentic standards .

How can researchers resolve discrepancies in stereochemical assignments of this compound using spectroscopic data?

Level: Advanced
Answer:
Contradictory stereochemical data often arise from misinterpretation of NOESY or 13C^{13}\text{C} NMR shifts. To resolve this:

  • NOESY Analysis: Identify spatial proximity between the benzyloxy group and the methylamino moiety to confirm the (R)-configuration .
  • Vibrational Circular Dichroism (VCD): Compare experimental VCD spectra with DFT-calculated models for absolute configuration validation .
  • X-ray Crystallography: If crystalline derivatives are accessible, use single-crystal diffraction to unambiguously assign stereochemistry .
    Pitfalls: Overlapping signals in 1H^{1}\text{H} NMR may require deuterated solvents (e.g., DMSO-d₆) or 2D-COSY for deconvolution .

What are the key considerations for ensuring the stability of this compound during storage in laboratory settings?

Level: Basic
Answer:
Stability is influenced by:

  • Temperature: Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the benzyl ester .
  • Light Sensitivity: Use amber vials to avoid photodegradation of the methylamino group.
  • Moisture Control: Add molecular sieves (3Å) to storage containers to inhibit ester hydrolysis .
    Monitoring: Perform periodic LC-MS analysis (e.g., m/z 454.3 for intact compound) to detect degradation products like 4-methyl-2-(methylamino)pentanoic acid .

How can LC-MS and NMR spectroscopy be systematically applied to confirm the structural integrity of this compound?

Level: Basic
Answer:
LC-MS Workflow:

  • Column: C18 reverse-phase (e.g., 2.1 × 100 mm, 1.7 µm).
  • Eluent: Gradient of 0.1% formic acid in H₂O:ACN.
  • Detection: ESI+ mode; expect [M+H]⁺ at m/z 454.3 .
    NMR Analysis:
  • 1H^{1}\text{H} NMR: Identify benzyl protons (δ 7.3–7.5 ppm, multiplet) and methylamino protons (δ 2.2–2.4 ppm, singlet after D₂O exchange) .
  • 13C^{13}\text{C} NMR: Confirm ester carbonyl at δ ~170 ppm and quaternary carbons adjacent to the methylamino group .

What methodologies are effective for incorporating this compound into peptide synthesis protocols?

Level: Advanced
Answer:
This compound serves as a chiral building block for peptide backbone modification:

  • Solid-Phase Synthesis: Use Fmoc-protected derivatives. Cleave the benzyl ester with Pd/C/H₂ under mild conditions to avoid epimerization .
  • Solution-Phase Coupling: Activate the carboxylate with HATU/DIPEA and couple to N-terminal amines. Monitor coupling efficiency via Kaiser test .
    Application Example: Synthesis of protease-resistant peptidomimetics by replacing L-amino acids with this scaffold to enhance metabolic stability .

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